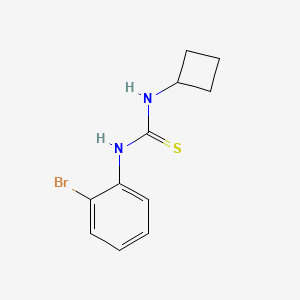
1-(2-Bromophenyl)-3-cyclobutyl-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-cyclobutyl-thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyclobutyl ring in its structure makes this compound unique and potentially useful for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-cyclobutyl-thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-3-phenyl-thiourea: Similar structure but with a phenyl group instead of a cyclobutyl ring.
1-(2-Chlorophenyl)-3-cyclobutyl-thiourea: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2-Bromophenyl)-3-cyclopropyl-thiourea: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea is unique due to the presence of both a bromophenyl group and a cyclobutyl ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
885266-90-0 |
|---|---|
Fórmula molecular |
C11H13BrN2S |
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-3-cyclobutylthiourea |
InChI |
InChI=1S/C11H13BrN2S/c12-9-6-1-2-7-10(9)14-11(15)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,14,15) |
Clave InChI |
UTAQIYFDTOTCTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=S)NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

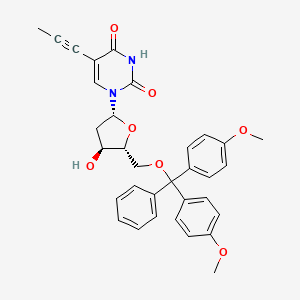
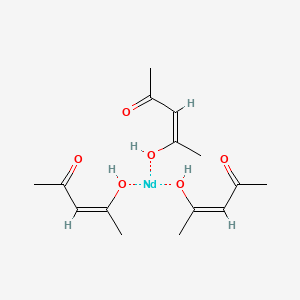
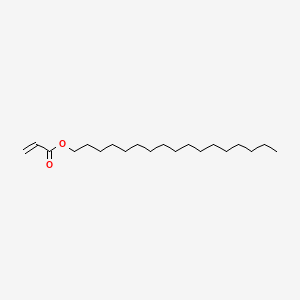
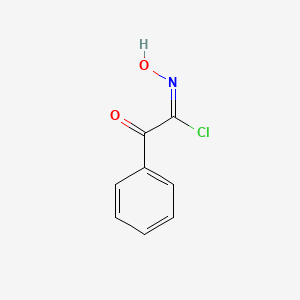
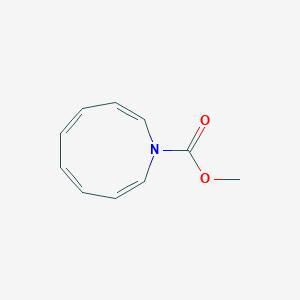

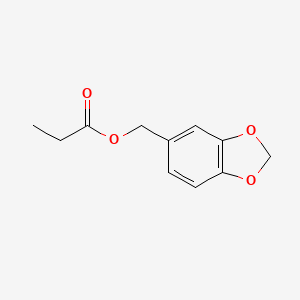
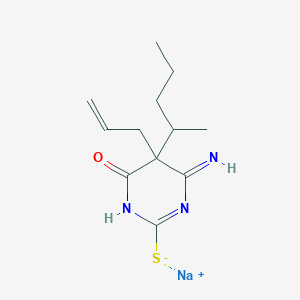
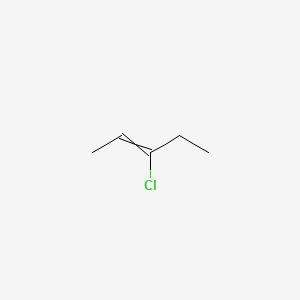
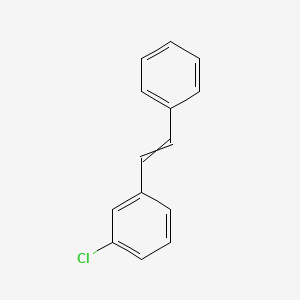
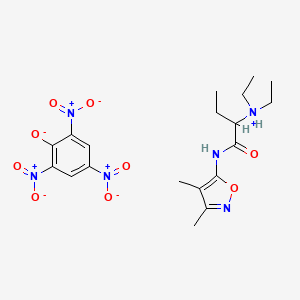
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
